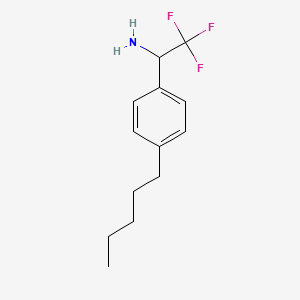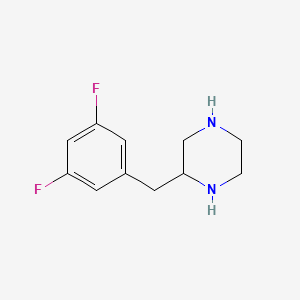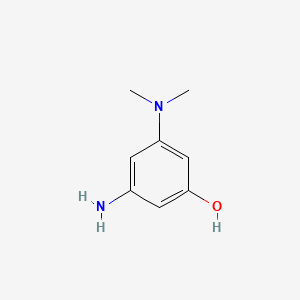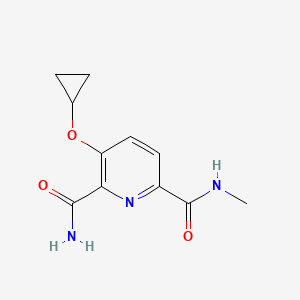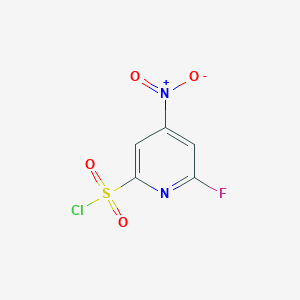
6-Fluoro-4-nitropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFN2O4S and a molecular weight of 240.60 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains fluorine, nitro, and sulfonyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4). The sulfonyl chloride group is then added using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride may involve large-scale nitration and fluorination processes, followed by sulfonylation. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Fluoro-4-nitropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products such as 6-Fluoro-4-nitropyridine-2-sulfonamide or 6-Fluoro-4-nitropyridine-2-sulfonitrile.
Reduction: 6-Fluoro-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products may vary depending on the specific conditions and reagents used.
科学的研究の応用
6-Fluoro-4-nitropyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. The presence of the fluorine and nitro groups also influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Uniqueness
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of fluorine, nitro, and sulfonyl chloride groups makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
特性
分子式 |
C5H2ClFN2O4S |
|---|---|
分子量 |
240.60 g/mol |
IUPAC名 |
6-fluoro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H |
InChIキー |
QKZSOALYRWSVAA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



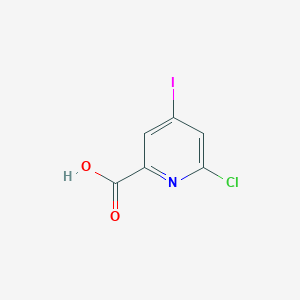
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
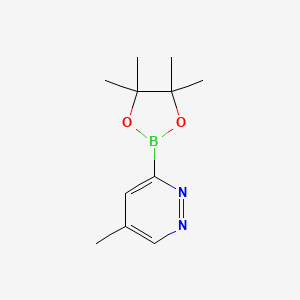
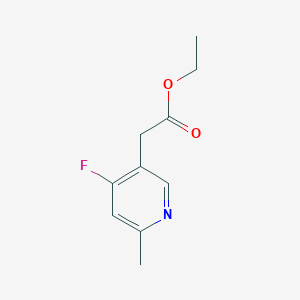
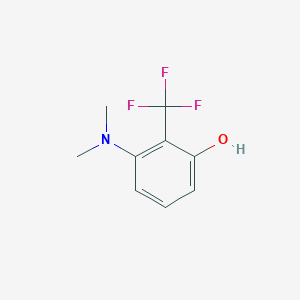
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
